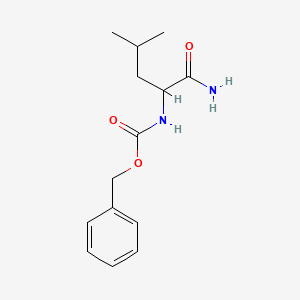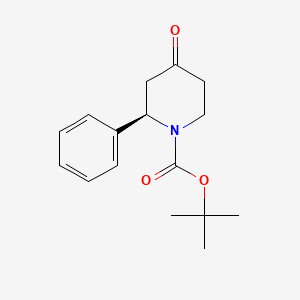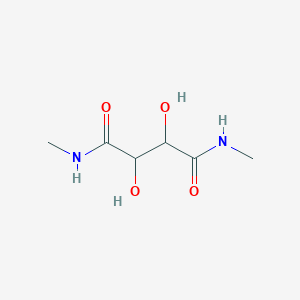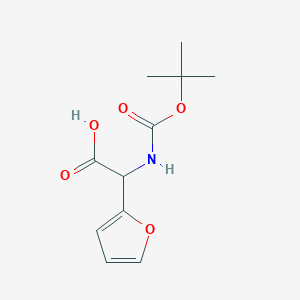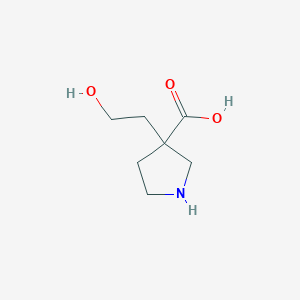
4-Methyl-N'-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide” is a chemical compound with the molecular formula C12H14N4O2S . It has a molecular weight of 278.33 g/mol . It is a solid in physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide”, is a topic of interest in the field of organic chemistry . Pyrazole derivatives are synthesized using various functionalized rings such as amines, carbaldehydes, halides, etc . The synthesized pyrazole derivatives are then evaluated for their potential pharmacological effects .Molecular Structure Analysis
The molecular structure of “4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide” can be represented by the InChI code: 1S/C12H14N4O2S/c1-10-3-5-12(6-4-10)19(17,18)15-13-7-11-8-14-16(2)9-11/h3-9,15H,1-2H3/b13-7- .Physical And Chemical Properties Analysis
“4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide” is a solid in physical form . It has a molecular weight of 278.33 g/mol .Future Directions
Pyrazole derivatives, including “4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide”, have shown potential pharmacological effects, including antileishmanial and antimalarial activities . Therefore, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the research and development of pyrazole derivatives.
properties
IUPAC Name |
4-methyl-N-[(Z)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-10-3-5-12(6-4-10)19(17,18)15-13-7-11-8-14-16(2)9-11/h3-9,15H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJSKNIIOCDBNK-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(Z)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

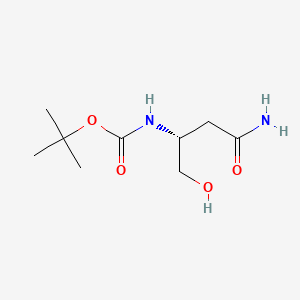
![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)
![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
